3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-8-9-15(12-14(13)2)26-11-10-17(27)19(24-26)22-23-21(25-30-22)16-6-5-7-18(28-3)20(16)29-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWMHCWPTRGQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions One common method starts with the preparation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the dihydropyridazinone ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. The anticancer effects are attributed to the compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
- A study reported that related oxadiazole derivatives showed an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong cytotoxic activity (source: PMC9963071).
- Another investigation highlighted that modifications on the phenyl ring significantly influenced anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in efficacy.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens.
Research Findings
- In vitro studies have shown that derivatives of oxadiazole exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
- An investigation into similar compounds revealed effective antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored through various experimental models.
Case Studies
- A study demonstrated that related oxadiazole derivatives significantly reduced inflammation markers in animal models of arthritis.
- Another research effort indicated that the compound could inhibit nitric oxide production in macrophages, further supporting its anti-inflammatory profile.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Implications
Substituent Effects on Bioactivity
- Methoxy vs. Ethoxy Groups : The ethoxy substituent in may enhance metabolic stability compared to methoxy groups due to reduced susceptibility to oxidative demethylation. However, this could also reduce solubility in polar solvents .
- Fluorine Substitution : The 3-fluorophenyl analog likely exhibits improved membrane permeability and binding affinity to hydrophobic targets (e.g., kinases or GPCRs) due to fluorine’s electronegativity and small atomic radius.
- Positional Isomerism: The 2,3- vs. 3,5-dimethoxyphenyl groups (target vs.
Core Heterocycle Variations
- Dihydropyridazinone vs. Pyrrolidinone: The pyrrolidinone derivative lacks the conjugated diene system of dihydropyridazinone, which may reduce redox activity but improve stability under acidic conditions.
Biological Activity
The compound 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a novel derivative of the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.41 g/mol. The compound features a 1,2,4-oxadiazole ring fused with a dihydropyridazinone , which is known for enhancing biological activity through diverse mechanisms.
Biological Activity Overview
-
Anticancer Activity :
- The oxadiazole moiety is recognized for its anticancer properties. Studies have shown that compounds containing this scaffold can inhibit various cancer cell lines by targeting key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- In vitro tests indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
-
Mechanism of Action :
- The compound likely exerts its anticancer effects through multiple pathways:
- Antimicrobial and Antioxidant Properties :
Table 1: Biological Activities of Oxadiazole Derivatives
Table 2: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,2,4-Oxadiazole Derivative A | MCF-7 | 15.63 |
| 1,2,4-Oxadiazole Derivative B | A549 | 10.38 |
| Compound Under Study | MCF-7 | TBD |
Case Studies
-
Case Study on Anticancer Efficacy :
In a study examining the efficacy of various oxadiazole derivatives against breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The mechanism involved modulation of apoptotic pathways leading to enhanced cell death . -
Antioxidant Activity Assessment :
A comparative study assessed the antioxidant capacity of several oxadiazole derivatives using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent .
Q & A
Q. Example Protocol :
- Step 1 : React 2,3-dimethoxyphenyl nitrile with hydroxylamine HCl (EtOH, reflux, 12 h).
- Step 2 : Couple the oxadiazole intermediate with 1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one using Pd(PPh₃)₄ catalyst in THF at 80°C .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydropyridazinone NH at δ 10–12 ppm) and confirms substitution patterns.
- FT-IR : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peak).
- X-ray Diffraction : Resolves bond angles/lengths in crystalline form, critical for confirming stereoelectronic effects .
Advanced: How can low yields in the final coupling step be optimized?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for improved cross-coupling efficiency.
- Temperature Control : Gradual heating (60–80°C) reduces decomposition.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Advanced: How do electronic effects of substituents impact bioactivity?
- Methoxy Groups : Electron-donating groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 inhibition).
- Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility.
- Oxadiazole Ring : Acts as a hydrogen-bond acceptor, critical for binding to kinases or proteases.
Contradictory bioactivity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or cellular uptake efficiency .
Advanced: How to resolve discrepancies in reported biological activity?
Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with Cl or F) to isolate pharmacophores.
Metabolic Stability Assays : Check for rapid degradation in liver microsomes, which may explain inconsistent in vitro/in vivo results .
Basic: What are the primary applications in medicinal chemistry?
The compound is explored for:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase.
- Anticancer Potential : Topoisomerase II inhibition or apoptosis induction via ROS generation.
- Neuroprotective Effects : Modulation of NMDA receptors or acetylcholinesterase .
Advanced: How to analyze electronic distribution for reactivity predictions?
- DFT Calculations : Use Gaussian or ORCA software to map HOMO/LUMO orbitals and identify nucleophilic/electrophilic sites.
- Hammett Constants : Correlate substituent effects (σ values) with reaction rates (e.g., SNAr reactions at the oxadiazole ring).
- XPS/NMR Shift Data : Validate charge distribution in solid-state or solution phases .
Basic: What safety precautions are required during synthesis?
- Ventilation : Handle volatile solvents (MeOH, CH₂Cl₂) in fume hoods.
- PPE : Use nitrile gloves and goggles to avoid skin/eye contact with hydroxylamine or palladium catalysts.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to design derivatives for improved pharmacokinetics?
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP >5.
- Prodrug Strategies : Mask acidic/basic groups with esters or amides for enhanced oral bioavailability.
- CYP450 Profiling : Avoid substituents prone to rapid oxidation (e.g., unsubstituted thiophenes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
